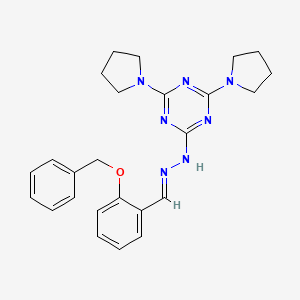![molecular formula C24H29N3O3 B11683101 (2E)-N-[2-(1H-benzimidazol-2-yl)ethyl]-3-[3-methoxy-4-(pentyloxy)phenyl]acrylamide](/img/structure/B11683101.png)
(2E)-N-[2-(1H-benzimidazol-2-yl)ethyl]-3-[3-methoxy-4-(pentyloxy)phenyl]acrylamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2E)-N-[2-(1H-1,3-BENZODIAZOL-2-YL)ETHYL]-3-[3-METHOXY-4-(PENTYLOXY)PHENYL]PROP-2-ENAMIDE: is a complex organic compound characterized by its unique structure, which includes a benzodiazole moiety and a substituted phenyl group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (2E)-N-[2-(1H-1,3-BENZODIAZOL-2-YL)ETHYL]-3-[3-METHOXY-4-(PENTYLOXY)PHENYL]PROP-2-ENAMIDE typically involves multi-step organic reactions. One common route includes the following steps:
Formation of the Benzodiazole Moiety: This step involves the cyclization of o-phenylenediamine with a suitable carboxylic acid derivative under acidic conditions.
Alkylation: The benzodiazole is then alkylated with an appropriate alkyl halide to introduce the ethyl group.
Coupling with the Phenyl Group: The substituted phenyl group is introduced through a coupling reaction, often using a palladium-catalyzed cross-coupling reaction such as the Suzuki or Heck reaction.
Formation of the Amide Bond: The final step involves the formation of the amide bond through a condensation reaction between the amine and the carboxylic acid derivative.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of robust catalysts to improve yield and reduce costs.
化学反応の分析
Types of Reactions
(2E)-N-[2-(1H-1,3-BENZODIAZOL-2-YL)ETHYL]-3-[3-METHOXY-4-(PENTYLOXY)PHENYL]PROP-2-ENAMIDE: undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the reduction of the double bond.
Substitution: Nucleophilic substitution reactions can occur at the benzodiazole moiety, where nucleophiles such as amines or thiols replace existing substituents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Hydrogen gas with palladium on carbon catalyst.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products
Oxidation: Corresponding ketones or carboxylic acids.
Reduction: Saturated amides.
Substitution: Substituted benzodiazole derivatives.
科学的研究の応用
(2E)-N-[2-(1H-1,3-BENZODIAZOL-2-YL)ETHYL]-3-[3-METHOXY-4-(PENTYLOXY)PHENYL]PROP-2-ENAMIDE: has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a therapeutic agent due to its unique structure, which may interact with biological targets.
Materials Science: The compound’s structural properties make it a candidate for use in the development of novel materials with specific electronic or optical properties.
Biological Research: It is used in studies to understand its interaction with various biological molecules and pathways.
Industrial Applications: Potential use in the synthesis of advanced polymers and other industrial chemicals.
作用機序
The mechanism of action of (2E)-N-[2-(1H-1,3-BENZODIAZOL-2-YL)ETHYL]-3-[3-METHOXY-4-(PENTYLOXY)PHENYL]PROP-2-ENAMIDE involves its interaction with specific molecular targets. The benzodiazole moiety is known to interact with enzymes and receptors, potentially inhibiting or modulating their activity. The substituted phenyl group may enhance the compound’s binding affinity and specificity towards these targets. The exact pathways involved depend on the specific biological context in which the compound is used.
類似化合物との比較
Similar Compounds
- (2E)-N-[2-(1H-1,3-BENZODIAZOL-2-YL)ETHYL]-3-[3-METHOXY-4-(HEXYLOXY)PHENYL]PROP-2-ENAMIDE
- (2E)-N-[2-(1H-1,3-BENZODIAZOL-2-YL)ETHYL]-3-[3-METHOXY-4-(BUTYLOXY)PHENYL]PROP-2-ENAMIDE
Uniqueness
(2E)-N-[2-(1H-1,3-BENZODIAZOL-2-YL)ETHYL]-3-[3-METHOXY-4-(PENTYLOXY)PHENYL]PROP-2-ENAMIDE: stands out due to its specific substitution pattern, which may confer unique electronic and steric properties. These properties can influence its reactivity, binding affinity, and overall biological activity, making it a compound of significant interest in various research fields.
特性
分子式 |
C24H29N3O3 |
|---|---|
分子量 |
407.5 g/mol |
IUPAC名 |
(E)-N-[2-(1H-benzimidazol-2-yl)ethyl]-3-(3-methoxy-4-pentoxyphenyl)prop-2-enamide |
InChI |
InChI=1S/C24H29N3O3/c1-3-4-7-16-30-21-12-10-18(17-22(21)29-2)11-13-24(28)25-15-14-23-26-19-8-5-6-9-20(19)27-23/h5-6,8-13,17H,3-4,7,14-16H2,1-2H3,(H,25,28)(H,26,27)/b13-11+ |
InChIキー |
ZSCFROUBSMKYPQ-ACCUITESSA-N |
異性体SMILES |
CCCCCOC1=C(C=C(C=C1)/C=C/C(=O)NCCC2=NC3=CC=CC=C3N2)OC |
正規SMILES |
CCCCCOC1=C(C=C(C=C1)C=CC(=O)NCCC2=NC3=CC=CC=C3N2)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![(5E)-5-[4-(benzyloxy)-3-bromo-5-ethoxybenzylidene]-1-(4-methylphenyl)pyrimidine-2,4,6(1H,3H,5H)-trione](/img/structure/B11683018.png)
![(5Z)-1-(4-Methylphenyl)-5-({4-[2-(4-nitrophenoxy)ethoxy]phenyl}methylidene)-1,3-diazinane-2,4,6-trione](/img/structure/B11683027.png)
![Ethyl 4-[4-(acetyloxy)-3-methoxyphenyl]-2-methyl-5-oxo-7-phenyl-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate](/img/structure/B11683033.png)
![4-[(2,6-dichloro-4-{(E)-[1-(4-methylphenyl)-2,4,6-trioxotetrahydropyrimidin-5(2H)-ylidene]methyl}phenoxy)methyl]benzoic acid](/img/structure/B11683034.png)
![(2Z)-3-[5-(4-methylphenyl)furan-2-yl]-2-phenylprop-2-enenitrile](/img/structure/B11683038.png)

![4-Butoxy-N-{[4-(3-chlorophenyl)-5-sulfanylidene-4,5-dihydro-1H-1,2,4-triazol-3-YL]methyl}benzamide](/img/structure/B11683048.png)
![{2-bromo-4-[(E)-(4-hydroxy-2,6-dioxo-1-phenyl-1,6-dihydropyrimidin-5(2H)-ylidene)methyl]phenoxy}acetic acid](/img/structure/B11683049.png)
![7-(3,4-dichlorobenzyl)-8-[(2-hydroxypropyl)amino]-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B11683064.png)
![Ethyl 4-(4-bromophenyl)-2-{[(6-methoxynaphthalen-2-yl)carbonyl]amino}thiophene-3-carboxylate](/img/structure/B11683069.png)

![2-{4-[(2-Chlorophenyl)methyl]piperazin-1-YL}-N'-[(Z)-[4-(methylsulfanyl)phenyl]methylidene]acetohydrazide](/img/structure/B11683081.png)
![(5E)-5-{[5-(4-Chlorophenyl)furan-2-YL]methylidene}-3-phenyl-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B11683086.png)

